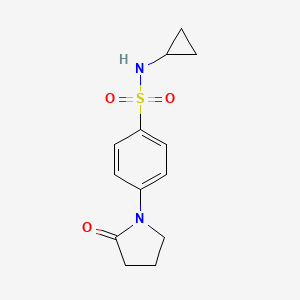![molecular formula C14H15N3O3S B5100630 N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B5100630.png)
N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a 2-methylbenzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide typically involves the reaction of 3-(hydrazinecarbonyl)aniline with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Azocarbonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with various biological targets through hydrogen bonding and hydrophobic interactions, modulating their activity and function.
Comparación Con Compuestos Similares
N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzamide: Similar structure but lacks the sulfonamide group, leading to different chemical reactivity and biological activity.
N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide: Contains a different alkyl substituent, which can affect its physical and chemical properties.
N-[4-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide: Positional isomer with the hydrazinecarbonyl group attached to a different position on the phenyl ring, resulting in different reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various applications.
Propiedades
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-5-2-3-8-13(10)21(19,20)17-12-7-4-6-11(9-12)14(18)16-15/h2-9,17H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINAKYGKMCSCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-1-methyl-4-propan-2-ylbenzene](/img/structure/B5100549.png)

![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5100565.png)
![1-(2-fluorobenzyl)-6-oxo-N-[2-(3-pyridinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5100566.png)
![N-benzyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5100574.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100581.png)
![2-(4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5100586.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5100595.png)
![4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5100607.png)
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100613.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-naphthalen-1-yl-1,2,4-triazin-3-amine](/img/structure/B5100618.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5100626.png)

![3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5100645.png)
